(2S,4R)-1-Tert-butyl2-methyl4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate
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Overview
Description
(2S,4R)-1-Tert-butyl2-methyl4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound that belongs to the class of pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-Tert-butyl2-methyl4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides under basic conditions.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Final Coupling: The protected intermediate is then coupled with the appropriate carboxylate derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxylate groups, converting them into alcohols or aldehydes.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions may involve the use of acids or bases to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different protecting groups or functional groups.
Scientific Research Applications
(2S,4R)-1-Tert-butyl2-methyl4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4R)-1-Tert-butyl2-methyl4-((tert-butyldiphenylsilyl)oxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-Tert-butyl2-methyl4-hydroxypyrrolidine-1,2-dicarboxylate: Lacks the tert-butyldiphenylsilyl group.
(2S,4R)-1-Tert-butyl2-methyl4-methoxypyrrolidine-1,2-dicarboxylate: Contains a methoxy group instead of the tert-butyldiphenylsilyl group.
Properties
Molecular Formula |
C27H37NO5Si |
---|---|
Molecular Weight |
483.7 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4S)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C27H37NO5Si/c1-26(2,3)32-25(30)28-19-20(18-23(28)24(29)31-7)33-34(27(4,5)6,21-14-10-8-11-15-21)22-16-12-9-13-17-22/h8-17,20,23H,18-19H2,1-7H3/t20-,23+/m0/s1 |
InChI Key |
BNKKPVAOMOLTSX-NZQKXSOJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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